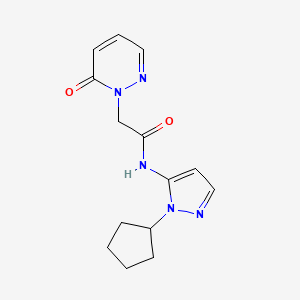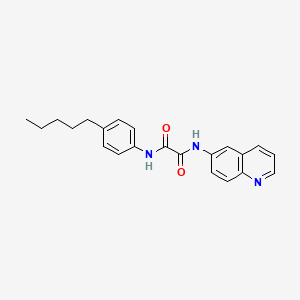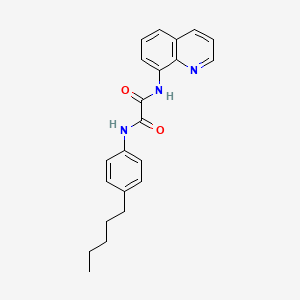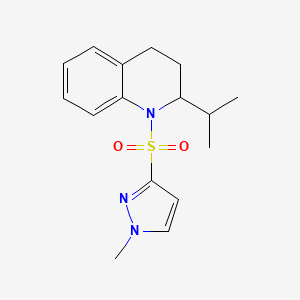
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopentyl group, a pyrazole ring, and a pyridazinone moiety, making it a versatile molecule for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The pyridazinone moiety is then synthesized separately and coupled with the pyrazole derivative through an acylation reaction.
-
Step 1: Synthesis of 2-cyclopentylpyrazole
Reagents: Cyclopentanone, hydrazine hydrate, and an acid catalyst.
Conditions: Reflux in ethanol.
Reaction: Cyclopentanone reacts with hydrazine hydrate to form 2-cyclopentylpyrazole.
-
Step 2: Synthesis of 6-oxopyridazin-1-yl acetic acid
Reagents: Pyridazine-3,6-dione, chloroacetic acid, and a base.
Conditions: Heating under reflux.
Reaction: Pyridazine-3,6-dione reacts with chloroacetic acid to form 6-oxopyridazin-1-yl acetic acid.
-
Step 3: Coupling Reaction
Reagents: 2-cyclopentylpyrazole, 6-oxopyridazin-1-yl acetic acid, and a coupling agent (e.g., EDCI).
Conditions: Room temperature, in the presence of a base.
Reaction: The two intermediates are coupled to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
-
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions to prevent side reactions.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide: shares similarities with other pyrazole and pyridazinone derivatives.
Examples: Pyrazole-based inhibitors, pyridazinone-based pharmaceuticals.
Uniqueness
- The combination of a cyclopentyl group, pyrazole ring, and pyridazinone moiety in a single molecule is relatively unique.
- This structural uniqueness contributes to its diverse range of applications and potential for novel therapeutic uses.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13(10-18-14(21)6-3-8-15-18)17-12-7-9-16-19(12)11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUFJJTJXMFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B6974961.png)
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6974962.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine](/img/structure/B6974967.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B6974977.png)
![2-methoxy-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxan-4-yl)ethanamine](/img/structure/B6974980.png)
![3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B6974989.png)

![2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B6975001.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6975002.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B6975013.png)
![[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[2-(2,2-difluoroethyl)pyrazol-3-yl]methanone](/img/structure/B6975030.png)
